3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of cyclopropyl and phenyl groups enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . For instance, the reaction of cyclopropylcarboxylic acid hydrazide with benzoyl chloride in the presence of a base can yield the desired oxadiazole. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: This regioisomer has different electronic properties and biological activities compared to 1,2,4-oxadiazole.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer is widely studied for its anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyclopropyl-5-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-9(5-3-1)11-12-10(13-14-11)8-6-7-8/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAMDDDSMHPLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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